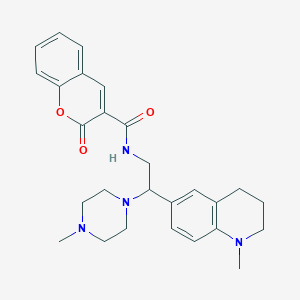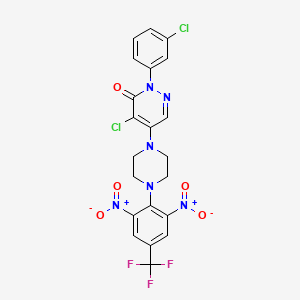![molecular formula C25H28N4O4 B2609846 N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1189657-96-2](/img/structure/B2609846.png)
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Quinoxaline Compounds in Antitumor Research
Quinoxalines, sharing structural similarities with benzopyrazines, are utilized in pharmaceuticals and as antibiotics due to their antitumor properties. These compounds, through various structural modifications, have been explored for their potential in cancer therapy. The synthesis and biological evaluation of quinoxaline derivatives have shown promising results in antitumor activities, highlighting the significance of such compounds in medicinal chemistry (Pareek & Kishor, 2015).
Chromones as Radical Scavengers
Chromones and their derivatives are recognized for their physiological activities, including anti-inflammatory and anticancer effects, which are attributed to their antioxidant properties. These compounds neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment and disease progression. Research has identified key structural features in chromones that contribute to their radical scavenging activity, providing insights into designing new therapeutics (Yadav et al., 2014).
Pyrazinamide and Tuberculosis Treatment
Pyrazinamide, a critical drug in tuberculosis treatment, highlights the importance of pyrazine derivatives. Its mechanism involves disrupting membrane energetics and other cellular processes essential for Mycobacterium tuberculosis survival. The study of pyrazinamide resistance has been crucial in understanding and managing drug-resistant tuberculosis, underscoring the role of chemical compounds like N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide in therapeutic applications (Njire et al., 2016).
Organotin Compounds in Antituberculosis
The antituberculosis activity of organotin complexes has been a subject of interest due to their remarkable efficacy against Mycobacterium tuberculosis. The structural diversity and the nature of ligands in organotin complexes significantly influence their antituberculosis activity, highlighting the potential of such compounds in developing new antituberculosis agents (Iqbal et al., 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-10-14-29(15-11-17)23-25(27-13-12-26-23)33-20-7-4-18(5-8-20)24(30)28-19-6-9-21(31-2)22(16-19)32-3/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPMNOOLJARJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)

![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)


![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2609780.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)